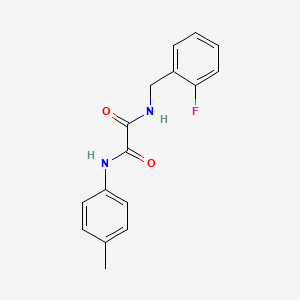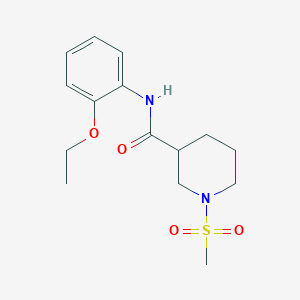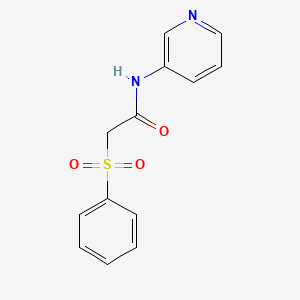
2-(phenylsulfonyl)-N-3-pyridinylacetamide
Descripción general
Descripción
2-(phenylsulfonyl)-N-3-pyridinylacetamide, also known as PSAP, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. PSAP is a member of the class of sulfonylureas, which are known for their ability to lower blood glucose levels in individuals with type 2 diabetes. However, PSAP has shown promise in a variety of other applications, including as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mecanismo De Acción
2-(phenylsulfonyl)-N-3-pyridinylacetamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that contribute to inflammation and oxidative stress. 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to activate the Nrf2 signaling pathway, which is responsible for regulating the expression of antioxidant genes and protecting cells from oxidative stress.
Biochemical and Physiological Effects:
2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In addition to its anti-inflammatory and neuroprotective effects, 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-(phenylsulfonyl)-N-3-pyridinylacetamide has also been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(phenylsulfonyl)-N-3-pyridinylacetamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Additionally, 2-(phenylsulfonyl)-N-3-pyridinylacetamide's ability to inhibit inflammation and oxidative stress makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of using 2-(phenylsulfonyl)-N-3-pyridinylacetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on 2-(phenylsulfonyl)-N-3-pyridinylacetamide. One area of focus could be on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to elucidate 2-(phenylsulfonyl)-N-3-pyridinylacetamide's mechanism of action and to identify other signaling pathways and enzymes that it may target. Finally, research could be done to develop more efficient synthesis methods for 2-(phenylsulfonyl)-N-3-pyridinylacetamide, which could make it more accessible for use in both laboratory and clinical settings.
Aplicaciones Científicas De Investigación
2-(phenylsulfonyl)-N-3-pyridinylacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 2-(phenylsulfonyl)-N-3-pyridinylacetamide's ability to inhibit the production of inflammatory cytokines, which are molecules that contribute to the development of chronic inflammation. 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to reduce the levels of these cytokines in both in vitro and in vivo models, suggesting that it may be useful in the treatment of inflammatory diseases.
Another area of research has focused on 2-(phenylsulfonyl)-N-3-pyridinylacetamide's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to protect neurons from damage caused by oxidative stress, which is a key factor in the development of these diseases. Additionally, 2-(phenylsulfonyl)-N-3-pyridinylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for this condition.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(15-11-5-4-8-14-9-11)10-19(17,18)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUFUQFEYKBKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(phenylsulfonyl)-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4394775.png)
![N-(4-fluorophenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4394779.png)
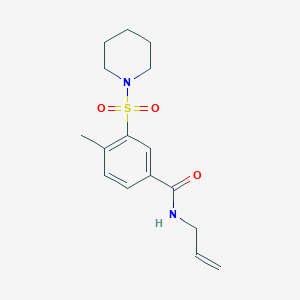
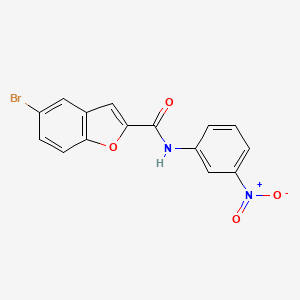
![N-(5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4394799.png)
![ethyl [3-(3,4-dimethoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4394803.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4394809.png)
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4394818.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)
